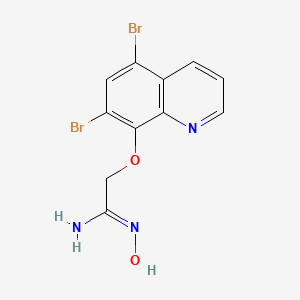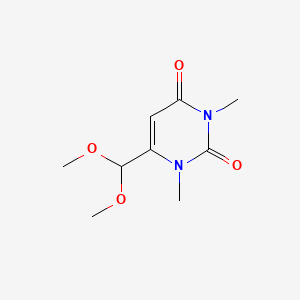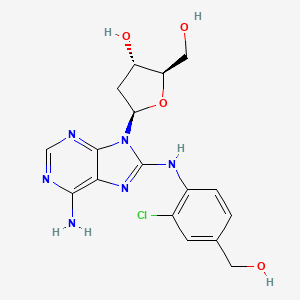
2,2-Dimethylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylimidazolidine is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dimethylimidazolidine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with acetone under acidic conditions. The reaction typically proceeds as follows: [ \text{Ethylenediamine} + \text{Acetone} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidine compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylimidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting the central nervous system.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylimidazolidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of nitrogen atoms in the ring, which can donate or accept electrons. This makes it a versatile reagent in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-1,3-Dimethylimidazolidine: Known for its use in deoxofluorination reactions.
1,3-Dimethylimidazolidine: Similar structure but different reactivity due to the absence of the 2,2-dimethyl groups.
Uniqueness: 2,2-Dimethylimidazolidine is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
41802-04-4 |
|---|---|
Molekularformel |
C5H12N2 |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2,2-dimethylimidazolidine |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-3-4-7-5/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
CWQMSINVLYQBEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCCN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)




![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)


![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)





